molecular formula C11H16O3 B6209541 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2758000-70-1

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Numéro de catalogue B6209541
Numéro CAS: 2758000-70-1
Poids moléculaire: 196.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as OPC-41061, is a bicyclic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent inhibitory effects on the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.

Applications De Recherche Scientifique

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. DPP-4 inhibitors, such as 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. In addition, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.

Mécanisme D'action

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion. This results in improved glucose homeostasis and glycemic control.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to improve lipid metabolism by decreasing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. It has also been shown to have anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its specificity for DPP-4, which allows for targeted inhibition of this enzyme without affecting other pathways. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. However, one limitation of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several areas of future research that could be pursued with 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Another area of research could be the development of more potent and selective DPP-4 inhibitors based on the structure of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. Finally, further studies are needed to fully understand the long-term effects and safety of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid in humans.

Méthodes De Synthèse

The synthesis of 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process that begins with the preparation of the starting material, bicyclo[1.1.1]pentane-1-carboxylic acid. This is followed by the formation of the oxan-4-yl moiety through a reaction with oxirane, and subsequent functionalization of the carboxylic acid group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves the introduction of an oxan-4-yl group onto a bicyclo[1.1.1]pentane-1-carboxylic acid molecule.", "Starting Materials": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid", "Tetrahydrofuran", "Sodium hydride", "4-Bromotetrahydrofuran" ], "Reaction": [ "Bicyclo[1.1.1]pentane-1-carboxylic acid is reacted with sodium hydride in tetrahydrofuran to form the sodium salt of the acid.", "4-Bromotetrahydrofuran is added to the reaction mixture and allowed to react with the sodium salt of the acid to form the desired product, 3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid.", "The product is then purified using standard techniques such as column chromatography or recrystallization." ] }

Numéro CAS

2758000-70-1

Nom du produit

3-(oxan-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Formule moléculaire

C11H16O3

Poids moléculaire

196.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.